![molecular formula C12H16ClN3O B1375722 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1423887-71-1](/img/structure/B1375722.png)
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Overview
Description
“1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the molecular weight of 253.73 . It is also known as PF-06815345, a liver-targeted, orally available prodrug .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . Its InChI Code is 1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Methods : 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one and related compounds are synthesized through various methods, including one-pot processes and reactions with different chemical agents. These methods focus on yielding high-purity compounds efficiently (Bhat et al., 2018).
- Crystal Structure Analysis : Studies on crystal structures of related compounds show detailed molecular geometries, providing insights into their chemical behavior and potential applications (Ullah & Altaf, 2014).
Pharmacological Applications
- Antitumor Activity : Certain derivatives of piperazine, which include 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one, have been investigated for their antitumor activities. These compounds show potential in inhibiting tumor DNA methylation, which is a crucial process in cancer development (Hakobyan et al., 2020).
- Antibacterial and Antifungal Activities : Research indicates that certain azole-containing piperazine derivatives exhibit significant antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Gan et al., 2010).
Other Applications
- Analytical Chemistry : Studies have focused on developing methods for the determination and analysis of piperazine derivatives in biological samples, indicating their relevance in pharmaceutical research and diagnostics (Chavez-Eng et al., 1997).
- Material Science and Chemistry : Piperazine derivatives are also explored in material science for their luminescent properties and potential in photo-induced electron transfer, showing their versatility beyond pharmacological applications (Gan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXHVIIQDGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



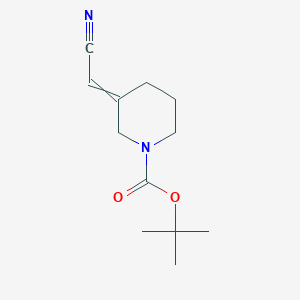
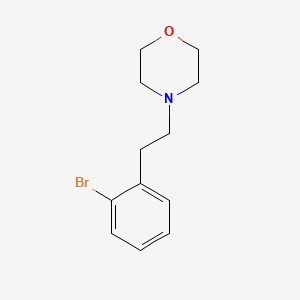
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
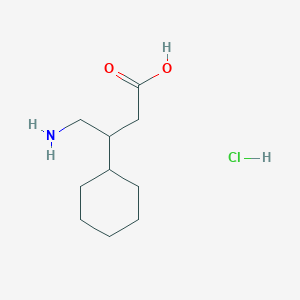
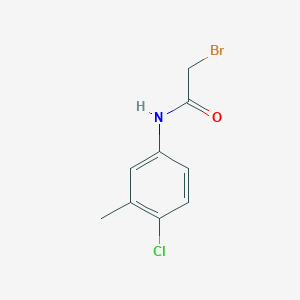
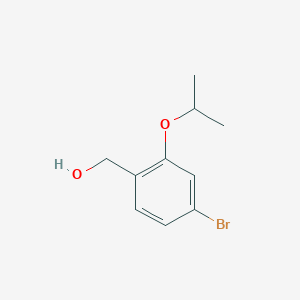
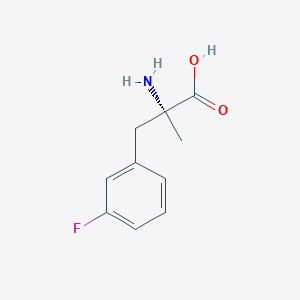
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
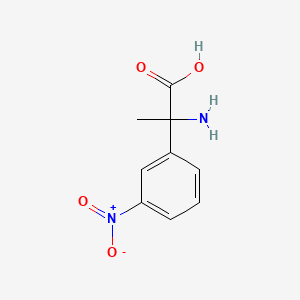
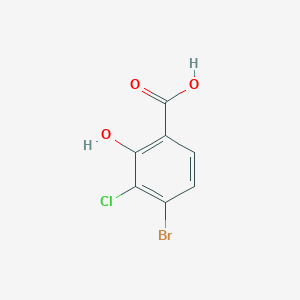
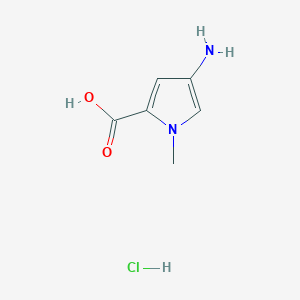
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)
